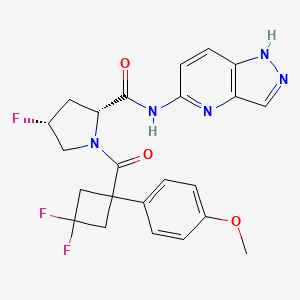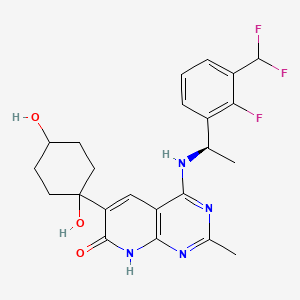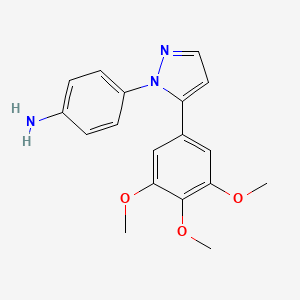
Pde4B-IN-3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pde4B-IN-3 is a selective inhibitor of phosphodiesterase 4B (PDE4B), an enzyme that plays a crucial role in the regulation of intracellular levels of cyclic adenosine monophosphate (cAMP). This compound has garnered significant interest due to its potential therapeutic applications in treating inflammatory and fibrotic diseases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pde4B-IN-3 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The exact synthetic route can vary, but it generally includes:
Formation of the Core Structure: This step involves the construction of the core heterocyclic structure, often through cyclization reactions.
Functional Group Modifications: Introduction of various functional groups to enhance the compound’s activity and selectivity. This may involve reactions such as halogenation, alkylation, and acylation.
Purification: The final product is purified using techniques like column chromatography and recrystallization to ensure high purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of scalable purification methods .
Analyse Des Réactions Chimiques
Types of Reactions
Pde4B-IN-3 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, alkylating agents, and acylating agents under various conditions.
Major Products
The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Applications De Recherche Scientifique
Pde4B-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of PDE4B in various chemical pathways.
Biology: Investigated for its effects on cellular signaling pathways involving cAMP.
Medicine: Potential therapeutic agent for treating inflammatory diseases, pulmonary fibrosis, and certain cancers.
Industry: Could be used in the development of new pharmaceuticals targeting PDE4B .
Mécanisme D'action
Pde4B-IN-3 exerts its effects by selectively inhibiting the PDE4B enzyme, leading to an increase in intracellular cAMP levels. This elevation in cAMP activates protein kinase A (PKA), which then phosphorylates various target proteins involved in inflammatory and fibrotic pathways. The inhibition of PDE4B thus results in anti-inflammatory and antifibrotic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Rolipram: A non-selective PDE4 inhibitor with significant side effects.
Apremilast: A pan-PDE4 inhibitor used in the treatment of psoriasis and psoriatic arthritis.
Crisaborole: Another PDE4 inhibitor used topically for atopic dermatitis
Uniqueness
Pde4B-IN-3 is unique in its selectivity for the PDE4B isoform, which reduces the likelihood of side effects associated with non-selective PDE4 inhibition. This selectivity makes it a promising candidate for therapeutic applications where targeted inhibition of PDE4B is desired .
Propriétés
Formule moléculaire |
C30H35N3O4S2 |
|---|---|
Poids moléculaire |
565.8 g/mol |
Nom IUPAC |
N-[3-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]phenyl]quinoline-8-sulfonamide |
InChI |
InChI=1S/C30H35N3O4S2/c1-19(2)23-16-26(20(3)4)30(27(17-23)21(5)6)39(36,37)33-25-13-8-12-24(18-25)32-38(34,35)28-14-7-10-22-11-9-15-31-29(22)28/h7-21,32-33H,1-6H3 |
Clé InChI |
KNCHLPMJSHBPHC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)NC2=CC=CC(=C2)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(2R,3S,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12405771.png)








![(2S,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-8-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12405816.png)


